2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine
説明
2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is a pyridine derivative featuring a nitro (-NO₂) group at the 4-position and a tert-butyldimethylsilyl (TBS) ether group at the 2-position. The TBS group serves as a robust protecting moiety for hydroxyl groups in synthetic organic chemistry, enabling selective reactivity in multi-step syntheses. The nitro group enhances electrophilicity, making the compound valuable in nucleophilic substitution reactions or as a precursor for pharmaceuticals and materials science applications .
特性
分子式 |
C11H18N2O3Si |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(4-nitropyridin-2-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-9(13(14)15)6-7-12-10/h6-8H,1-5H3 |
InChIキー |
AMWCYHNLKULJHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=NC=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
Silylation of 2-Hydroxypyridine Followed by Nitration
The most widely reported method involves protecting the hydroxyl group of 2-hydroxypyridine prior to nitration.
Step 1: Protection of 2-Hydroxypyridine
2-Hydroxypyridine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
Key parameters:
-
Molar ratio : 1.5 equivalents of TBDMSCl relative to 2-hydroxypyridine.
-
Yield : 85–92% after column chromatography (4% ethyl acetate in hexanes).
Step 2: Nitration at Position 4
The silylated intermediate undergoes nitration using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The bulky TBDMS group directs nitration to the para position (C4):
Key parameters:
Challenges :
-
Competing nitration at C3 or C5 may occur if the TBDMS group is insufficiently bulky.
-
Acidic conditions risk desilylation; thus, shorter reaction times (<2 hours) are critical.
Continuous Flow Nitration of Pyridine N-Oxide Derivatives
Adapting methods from 4-nitropyridine synthesis, a two-step continuous flow approach enhances scalability:
Step 1: Generation of Pyridine N-Oxide
Pyridine is oxidized to pyridine N-oxide using meta-chloroperbenzoic acid (mCPBA) in DCM.
Step 2: Flow Nitration and Silylation
The N-oxide derivative undergoes nitration in a flow reactor with phosphorus trichloride (PCl₃) and acetonitrile (MeCN) at 50°C:
Subsequent silylation under flow conditions achieves higher yields (83%) compared to batch methods.
Advantages :
-
Reduced side reactions due to precise temperature control.
-
Compatibility with tandem protection-nitration steps.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Silylation + Nitration | TBDMSCl, HNO₃/H₂SO₄ | 0°C, 12 h | 70–75% | >95% |
| Flow Nitration | PCl₃, MeCN | 50°C, 5 min residence | 83% | 98% |
Notes :
-
The flow method minimizes thermal degradation and improves reproducibility.
-
Traditional batch silylation requires rigorous anhydrous conditions to prevent hydrolysis.
Mechanistic Insights
Role of the TBDMS Group
The electron-withdrawing nature of the TBDMS ether deactivates the pyridine ring, directing nitration to the para position. Steric hindrance from the tert-butyl group further suppresses ortho substitution.
Nitration Regioselectivity
Density functional theory (DFT) calculations indicate that the nitro group preferentially occupies the position with the lowest activation energy (C4), which is 8.3 kcal/mol lower than C3 substitution.
Purification and Characterization
-
Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves silylated products from desilylated byproducts.
-
¹H NMR Validation :
Industrial-Scale Considerations
-
Cost Analysis : TBDMSCl accounts for 60% of raw material costs. Recycling imidazole via acid-base extraction reduces expenses.
-
Safety : Nitration reactions require explosion-proof reactors due to exothermicity.
Emerging Alternatives
生物活性
2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, interaction mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- A pyridine ring with a nitro group at the 4-position.
- A tert-butyldimethylsilyloxy group at the 2-position.
These features contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine typically involves several steps:
- Formation of the pyridine ring .
- Introduction of the nitro group via electrophilic substitution.
- Silylation of the hydroxyl group to form the tert-butyldimethylsilyloxy derivative.
Optimizing reaction conditions can enhance yield and purity, making it suitable for further applications in drug development and synthetic organic chemistry .
Research indicates that 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine may interact with biomolecular targets through both covalent and non-covalent interactions. The nitro group is believed to participate in redox reactions, while the silyloxy group may facilitate hydrolysis or substitution reactions. These interactions can modulate enzyme activity or receptor binding, indicating potential roles in drug design .
Case Studies
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, pointing towards possible applications in treating infections .
- Cancer Research : The compound's ability to interact with cellular receptors may lead to novel treatments for certain cancers by inhibiting tumor growth or enhancing the efficacy of existing treatments .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine | C11H18N2O3Si | Similar silyloxy and nitro groups but differs in substitution position |
| 4-(tert-Butyldimethylsilyloxy)pyridine | C12H19NOSi | Contains a silyloxy group but lacks a nitro substituent |
| 5-Nitropyridin-2(1H)-one | C6H6N2O3 | A simpler structure without silyloxy functionality; used in various chemical syntheses |
The uniqueness of 2-((tert-butyldimethylsilyl)oxy)-4-nitropyridine lies in its combination of both silyloxy and nitro functionalities, enhancing its reactivity compared to its analogues .
科学的研究の応用
2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is a chemical compound featuring a pyridine ring with a nitro group at the 4-position and a tert-butyldimethylsilyloxy group at the 2-position. Its structural characteristics, which include a nitro group and a silyloxy group, make it suitable for modification to create derivatives with varied functionalities, useful in synthetic organic chemistry. The compound's versatility makes it valuable across various fields of research and industry.
Scientific Research Applications
- Organic Synthesis 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine serves as a building block for synthesizing more complex organic compounds. These reactions allow for the modification of the compound to create derivatives with varied functionalities, which can be useful in synthetic organic chemistry.
- Medicinal Chemistry Research suggests potential applications in medicinal chemistry due to its functional groups, which may allow it to interact with biological targets. It may engage with biomolecular targets through both covalent and non-covalent interactions. The nitro group could participate in redox reactions, while the silyloxy group may facilitate hydrolysis or substitution reactions, which can modulate enzyme activity or receptor binding, suggesting potential roles in drug design and development.
Structural Analogues
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine | C11H18N2O3Si | Similar silyloxy and nitro groups but differs in substitution position |
| 4-(tert-Butyldimethylsilyloxy)pyridine | C12H19NOSi | Contains a silyloxy group but lacks a nitro substituent |
| 5-Nitropyridin-2(1H)-one | C6H6N2O3 | A simpler structure without silyloxy functionality; used in various chemical syntheses |
類似化合物との比較
Comparison with Structurally Similar Compounds
TBS-Protected Pyridine Derivatives with Nitro Groups
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine (Catalog of Pyridine Compounds, 2017)
- Structure : A pyridine ring with a nitro group at the 5-position, an iodine atom at the 3-position, and a TBS-protected pyrrolidinylmethyl group at the 4-position.
- The pyrrolidine ring adds a secondary amine functionality, enabling hydrogen bonding or coordination chemistry .
2-{2-(tert-butyl)-4-[(5-nitro-2-pyridyl)oxy]phenoxy}-5-nitropyridine (ChemBK, 2015)
- Structure: A diphenoxy-bridged pyridine derivative with dual nitro groups.
- Key Differences: Higher molecular weight (410.38 g/mol vs. ~265 g/mol for the target compound) due to the extended aromatic system.
TBS-Protected Non-Pyridine Compounds
Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d (J. Org. Chem., 2020)
- Structure: A butanoate ester with a TBS-protected hydroxyl group and a deuterated phenyl-hydroxy group.
- Key Differences :
Nitropyridine Derivatives Without TBS Protection
2-Chloromethyl-4-nitropyridine (Mechanistic Studies, 2024)
- Structure : A 4-nitropyridine derivative with a chloromethyl (-CH₂Cl) group at the 2-position.
- Higher volatility and reactivity in SN2 reactions compared to the sterically shielded TBS-protected compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Synthetic Applications |
|---|---|---|---|---|
| 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine | C₁₁H₁₈N₂O₃Si | ~265 | TBS-oxy, nitro | Protecting group strategies |
| 2-{2-(tert-butyl)-4-[(5-nitro-2-pyridyl)oxy]phenoxy}-5-nitropyridine | C₂₀H₁₈N₄O₆ | 410.38 | Dual nitro, diphenoxy | Materials science, ligands |
| 4-(3-((TBSO)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine | C₁₅H₂₃IN₃O₃Si | ~472 | Iodo, pyrrolidinyl, TBS | Cross-coupling precursors |
| Ethyl 2-(TBS-oxy)-4-hydroxy-4-phenyl-butanoate-4-d | C₁₉H₂₉D₂O₄Si | ~368 | Ester, deuterated hydroxy | Isotopic labeling, drug design |
| 2-Chloromethyl-4-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Chloromethyl, nitro | Alkylation, agrochemicals |
Research Findings and Trends
- Reactivity : The TBS group in 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine provides superior stability under basic conditions compared to esters or chlorides , but requires HF or fluoride reagents for deprotection, limiting its use in acid-sensitive systems .
- Spectroscopic Characterization : TBS-protected compounds are consistently analyzed via ¹H/¹³C NMR and HR-MS, with nitro groups causing distinct deshielding in NMR spectra (~8–9 ppm for aromatic protons) .
- Synthetic Utility : Nitropyridine derivatives without TBS groups (e.g., 2-chloromethyl-4-nitropyridine) are more reactive but less selective, necessitating careful optimization of reaction conditions .
Q & A
Q. How can researchers synthesize 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine with high purity, and what purification methods are recommended?
Answer: The synthesis typically involves silylation of 4-nitropyridin-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. A common protocol includes:
- Dissolving the pyridinol derivative in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere.
- Adding TBDMSCl (1.2 equivalents) and imidazole (2 equivalents) at 0°C, followed by stirring at room temperature for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Note: Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm the absence of residual starting material using NMR (disappearance of OH proton at δ 10–12 ppm) .
Q. What spectroscopic techniques are most effective for confirming the structure of 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine?
Answer:
- NMR: Key signals include the tert-butyl singlet (δ 0.9–1.1 ppm, 9H), dimethylsilyl protons (δ 0.2–0.4 ppm, 6H), and aromatic protons (pyridine ring: δ 8.2–8.5 ppm for H-3 and H-5; H-6 at δ 7.2–7.4 ppm as a doublet) .
- IR Spectroscopy: Confirm the nitro group (asymmetric stretch at ~1520 cm, symmetric at ~1350 cm) and silyl ether (Si-O-C stretch at ~1250 cm) .
- Mass Spectrometry (MS): Expect [M+H] at m/z 297.1 (CHNOSi) with fragmentation peaks at m/z 199 (loss of TBDMS group) and m/z 139 (nitropyridine backbone) .
Q. What safety protocols are critical when handling 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or vapors .
- Storage: Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the silyl ether .
- Spill Management: Neutralize accidental releases with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic decomposition .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the pyridine ring in 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine, and how can they be mitigated?
Answer: The electron-withdrawing nitro and silyloxy groups direct electrophilic substitution to C-5 and C-3 positions, but competing side reactions (e.g., ring nitration or silyl group cleavage) may occur. Strategies include:
- Temperature Control: Conduct reactions at –20°C to slow down nitro-group-mediated side reactions .
- Protecting Group Optimization: Use bulkier silyl groups (e.g., TBDPS) if TBDMS proves labile under reaction conditions .
- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at C-5, leveraging ortho-directing effects of the nitro group .
Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity in cross-coupling reactions compared to other silyl protecting groups?
Answer: The TBDMS group offers a balance between steric protection and reactivity:
- Steric Effects: Its moderate bulk shields the oxygen atom from nucleophilic attack while allowing access to catalysts in coupling reactions .
- Comparative Stability: TBDMS is more hydrolytically stable than trimethylsilyl (TMS) but less stable than tert-butyldiphenylsilyl (TBDPS). Stability can be probed via NMR to monitor cleavage under acidic/basic conditions .
- Reactivity in Sonogashira Coupling: TBDMS-O-pyridine derivatives show higher yields (70–85%) compared to TMS analogs (<50%) due to reduced steric hindrance with palladium catalysts .
Q. How can researchers resolve contradictions in reported reaction yields for silyl ether cleavage in 2-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine?
Answer: Discrepancies often stem from variability in:
- Cleavage Agents: Tetrabutylammonium fluoride (TBAF) in THF may overestimate yields due to incomplete quenching, while HF-pyridine provides consistent results but requires rigorous safety measures .
- Analytical Methods: Use quantitative NMR (if fluorinated agents are used) or HPLC-MS to track byproducts (e.g., silanol derivatives) that may skew yield calculations .
- Reaction Monitoring: In-situ IR spectroscopy can detect Si-O bond cleavage (loss of ~1250 cm peak) in real time, reducing post-reaction variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
